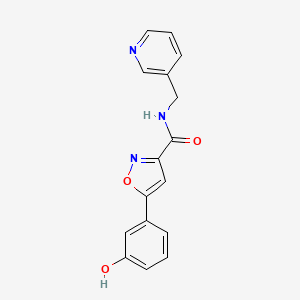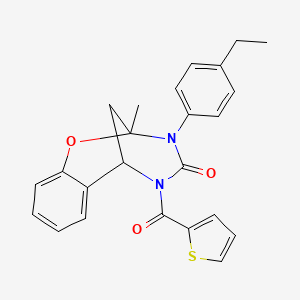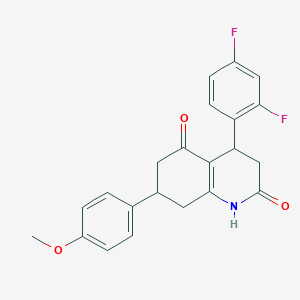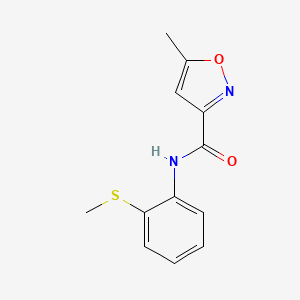
tert-butyl 4-(4-ethylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-2-PROPANYL 4-(4-ETHYLPHENYL)-7-FLUORO-4H-1,4-BENZOTHIAZINE-2-CARBOXYLATE 1,1-DIOXIDE is a complex organic compound that belongs to the class of benzothiazines. Benzothiazines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-2-PROPANYL 4-(4-ETHYLPHENYL)-7-FLUORO-4H-1,4-BENZOTHIAZINE-2-CARBOXYLATE 1,1-DIOXIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazine core, followed by the introduction of the fluorine atom and the carboxylate group. The final steps involve the addition of the 2-methyl-2-propanyl and 4-(4-ethylphenyl) groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-2-PROPANYL 4-(4-ETHYLPHENYL)-7-FLUORO-4H-1,4-BENZOTHIAZINE-2-CARBOXYLATE 1,1-DIOXIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
2-METHYL-2-PROPANYL 4-(4-ETHYLPHENYL)-7-FLUORO-4H-1,4-BENZOTHIAZINE-2-CARBOXYLATE 1,1-DIOXIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHYL-2-PROPANYL 4-(4-ETHYLPHENYL)-7-FLUORO-4H-1,4-BENZOTHIAZINE-2-CARBOXYLATE 1,1-DIOXIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzothiazine Derivatives: Compounds with similar benzothiazine cores but different substituents.
Fluorinated Compounds: Molecules containing fluorine atoms, which often exhibit unique chemical and biological properties.
Carboxylate Esters: Compounds with carboxylate ester functional groups, known for their reactivity and versatility in synthesis.
Uniqueness
2-METHYL-2-PROPANYL 4-(4-ETHYLPHENYL)-7-FLUORO-4H-1,4-BENZOTHIAZINE-2-CARBOXYLATE 1,1-DIOXIDE is unique due to its specific combination of functional groups and structural features. The presence of the fluorine atom and the benzothiazine core contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H22FNO4S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
tert-butyl 4-(4-ethylphenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
InChI |
InChI=1S/C21H22FNO4S/c1-5-14-6-9-16(10-7-14)23-13-19(20(24)27-21(2,3)4)28(25,26)18-12-15(22)8-11-17(18)23/h6-13H,5H2,1-4H3 |
InChI Key |
OJEJUOZSIDXKJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=CC(=C3)F)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11437621.png)
![2-[(4-chlorobenzyl)sulfanyl]-5-(2,3-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11437628.png)



![3-(3-Bromophenyl)-N-butyl-N-methyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B11437650.png)
![N-(5-Ethyl-1,3,4-thiadiazol-2-YL)-2-{[6-methyl-3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide](/img/structure/B11437653.png)
![2-(furan-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11437662.png)

![6-(1-{[(2-Methoxyethyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-D]pyrimidin-3-YL)-N-phenylhexanamide](/img/structure/B11437666.png)
![3-(2,4-dimethoxyphenyl)-8-(2-methoxynaphthalen-1-yl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11437681.png)

![5-[(4-chlorophenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B11437695.png)
![3-fluoro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide](/img/structure/B11437705.png)
